molecular formula C23H23BrN4O3 B11228147 N-(2-{2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-6-phenyl-2,3-dihydropyridazin-4-yl)propanamide

N-(2-{2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-6-phenyl-2,3-dihydropyridazin-4-yl)propanamide

Cat. No.: B11228147
M. Wt: 483.4 g/mol
InChI Key: USRZRHAXXIIBNT-UHFFFAOYSA-N
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Description

N-(2-{[(4-BROMO-2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-6-PHENYL-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-BROMO-2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-6-PHENYL-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine ring, followed by the introduction of the brominated phenyl group and the propanamide moiety. Common reagents used in these reactions include brominating agents, amides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-BROMO-2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-6-PHENYL-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-{[(4-BROMO-2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-6-PHENYL-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The brominated phenyl group and the pyridazine ring may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(4-CHLORO-2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-6-PHENYL-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE
  • N-(2-{[(4-FLUORO-2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-6-PHENYL-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE

Uniqueness

The uniqueness of N-(2-{[(4-BROMO-2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-6-PHENYL-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE lies in its specific substitution pattern and the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and fluoro-substituted analogs.

Properties

Molecular Formula

C23H23BrN4O3

Molecular Weight

483.4 g/mol

IUPAC Name

N-[2-[2-(4-bromo-2,3-dimethylanilino)-2-oxoethyl]-3-oxo-6-phenylpyridazin-4-yl]propanamide

InChI

InChI=1S/C23H23BrN4O3/c1-4-21(29)26-20-12-19(16-8-6-5-7-9-16)27-28(23(20)31)13-22(30)25-18-11-10-17(24)14(2)15(18)3/h5-12H,4,13H2,1-3H3,(H,25,30)(H,26,29)

InChI Key

USRZRHAXXIIBNT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=NN(C1=O)CC(=O)NC2=C(C(=C(C=C2)Br)C)C)C3=CC=CC=C3

Origin of Product

United States

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